

Application Notes and Protocols for Cell Viability Assays with eCF506 Treatment

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Compound of Interest

Compound Name: eCF506

Cat. No.: B10774080

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Introduction

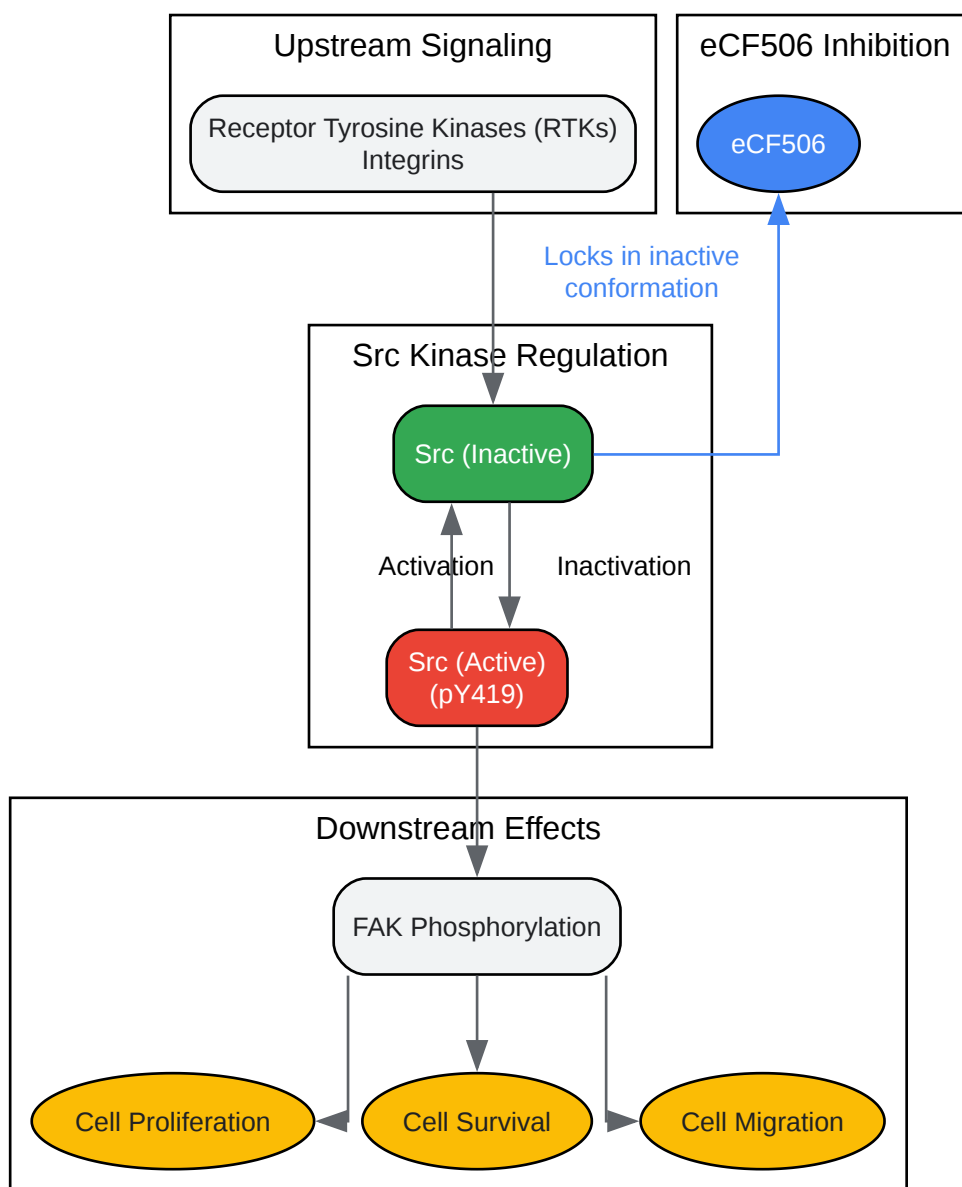
eCF506 is a potent and selective inhibitor of Src tyrosine kinase, a non-receptor tyrosine kinase frequently overexpressed and activated in a variety of human cancers.[1][2] Unlike many other Src inhibitors that target the active conformation, **eCF506** uniquely locks Src in its native, inactive state. This dual mechanism inhibits both the enzymatic (kinase) activity and the scaffolding functions of Src, preventing downstream signaling cascades involved in cell proliferation, survival, and migration.[3][4][5] This novel mode of action has demonstrated significant antitumor efficacy and tolerability in preclinical models, making **eCF506** a promising candidate for cancer therapy.[3][6]

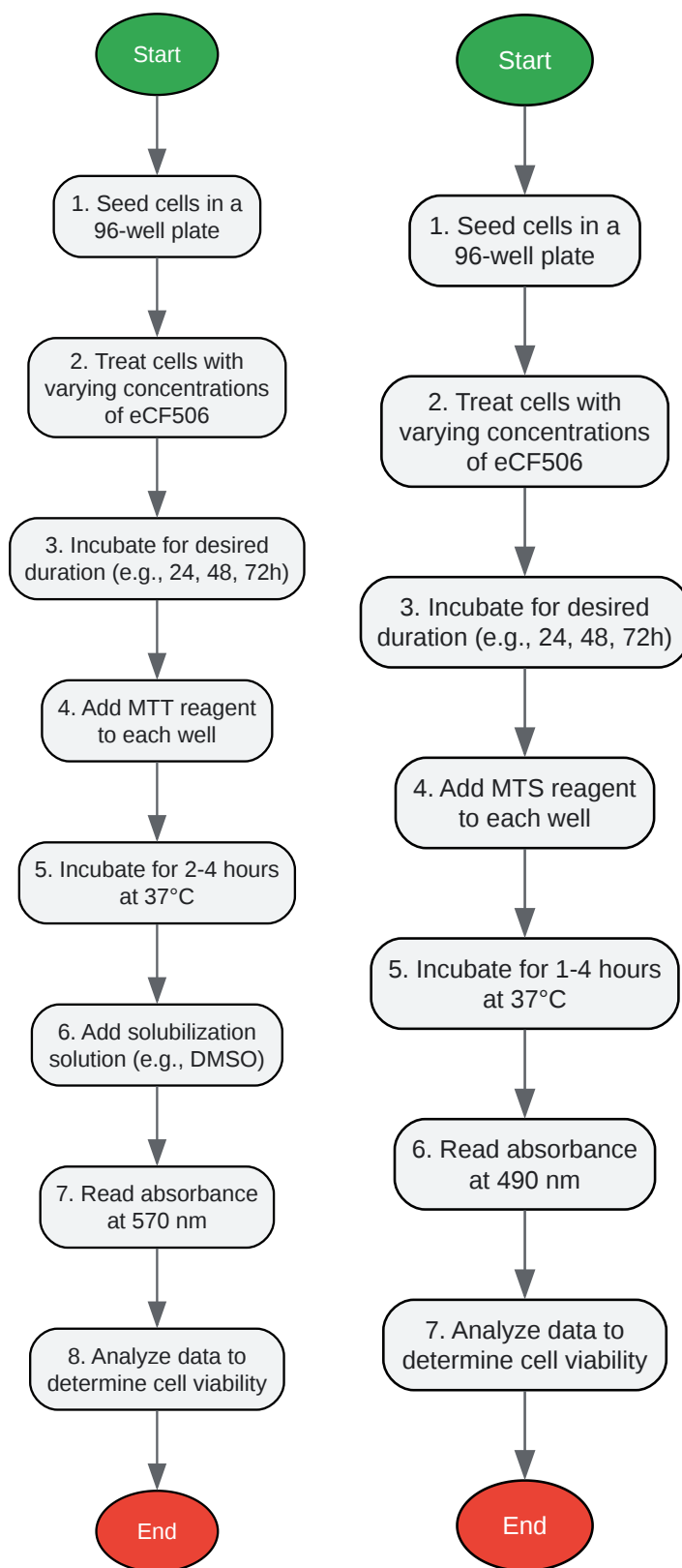
These application notes provide detailed protocols for assessing the effect of **eCF506** on cell viability using two common colorimetric assays: MTT and MTS. These assays are fundamental tools for determining the cytotoxic and cytostatic effects of therapeutic compounds in cancer research and drug development.

Mechanism of Action of eCF506

eCF506 is a small molecule inhibitor that binds to the ATP-binding pocket of Src kinase. By locking Src in its inactive conformation, **eCF506** prevents the autophosphorylation of Src at tyrosine 419 (Y419) and disrupts its interaction with partner proteins such as Focal Adhesion

Kinase (FAK).^[3]^[4] This leads to the inhibition of downstream signaling pathways critical for cancer cell proliferation and survival.





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